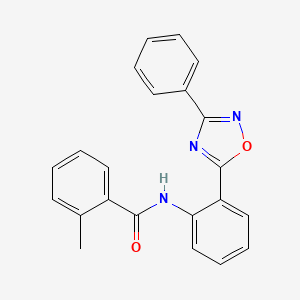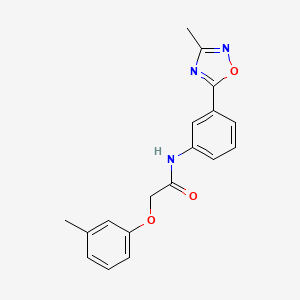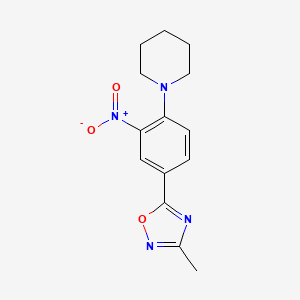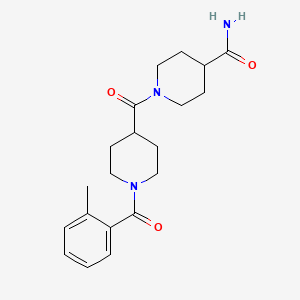
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 369.5 g/mol.
作用机制
The mechanism of action of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not fully understood, but it is believed to act as a bidentate ligand by coordinating with the metal center and stabilizing the intermediate species during the reaction. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. However, studies have shown that N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not toxic to cells and has low cytotoxicity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
实验室实验的优点和局限性
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also readily available and relatively inexpensive. However, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its low solubility in water and its sensitivity to air and moisture, which can affect its catalytic activity.
未来方向
There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of research is the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands for catalysis. Researchers can also explore the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the synthesis of new materials and the development of new antimicrobial agents. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. Finally, researchers can investigate the potential of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in the treatment of various diseases, including cancer and infectious diseases.
Conclusion
In conclusion, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a unique chemical compound that has gained significant attention in scientific research due to its applications in organic synthesis, catalysis, and material science. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a bulky pivalamide group that provides steric hindrance and enhances the selectivity of the reaction. The oxadiazole moiety in N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also plays a crucial role in the catalytic activity by stabilizing the metal center and enhancing the electron density. Although there is limited information available on the biochemical and physiological effects of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, it has low cytotoxicity and antimicrobial activity. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments, including its high yield, stability, and ease of handling, but also has some limitations. There are several future directions for research on N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, including the development of new N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide-based ligands, the investigation of its potential in the treatment of various diseases, and the optimization of the synthesis method.
合成方法
The synthesis of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with pivaloyl chloride in the presence of a base such as pyridine. The reaction results in the formation of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide as a white crystalline solid with a yield of approximately 60%. The purity of N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be further improved by recrystallization from a suitable solvent.
科学研究应用
N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been extensively studied for its applications in organic synthesis, catalysis, and material science. In organic synthesis, N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used as a ligand for various transition metals such as palladium, copper, and nickel, to catalyze a range of reactions including cross-coupling reactions, C-H activation, and carbonylation reactions. N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used as a co-catalyst in the polymerization of olefins and in the synthesis of polyesters and polycarbonates.
属性
IUPAC Name |
2,2-dimethyl-N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-15(12-13)17-22-18(25-23-17)14-8-10-16(11-9-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXRPRUKVXXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)





![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
